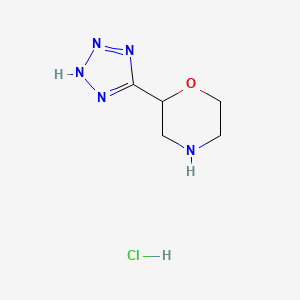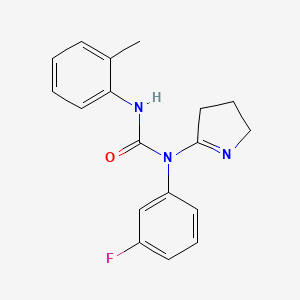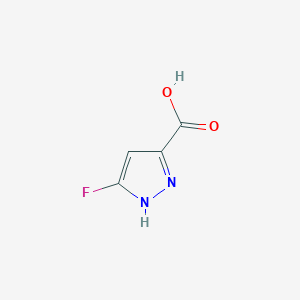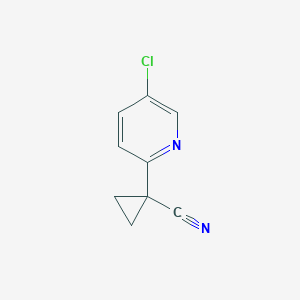
6-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chromen-2-one derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
Polymorphism in Chromen-Oxadiazole Derivatives
The study by Shishkina et al. (2019) investigated the polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and its derivatives, revealing variations in their intermolecular interactions. These polymorphic structures, exhibiting differences in crystal organization, suggest diverse functionalities and potential applications in the design of materials with specific properties, such as in pharmaceuticals or materials science (Shishkina et al., 2019).
Antibacterial and Antifungal Properties
Antibacterial Activity
Abdel-Aziem et al. (2021) explored the antibacterial properties of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives, identifying compounds with strong inhibitory effects against specific Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents (Abdel-Aziem et al., 2021).
Antimicrobial and Antifungal Agents
Mahesh et al. (2022) synthesized a series of oxadiazole derivatives containing 2H-chromen-2-one moiety and evaluated their antibacterial and antifungal activities. These findings contribute to the search for new and effective antimicrobial and antifungal agents, addressing the growing issue of antimicrobial resistance (Mahesh et al., 2022).
Photophysical and Electronic Properties
Photophysical and Computational Studies
Kumbar et al. (2018) investigated novel coumarin-based organic dyes with potential applications in photonic and electronic devices. They examined their thermal stabilities, electrochemical properties, and spectroscopic properties in various solvents, offering insights into the design of materials for technological applications (Kumbar et al., 2018).
Synthesis and Potential Applications
Synthesis of Heterocyclic Compounds
Ambati et al. (2017) detailed the synthesis of novel 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives, highlighting their potential as anticancer agents. This work contributes to the development of new therapeutic compounds in the fight against cancer (Ambati et al., 2017).
Synthesis of Anticonvulsant Agents
Bhat et al. (2008) reported on the synthesis and evaluation of novel oxadiazol-2-yl-chromen-2-ones for anticonvulsant activity. This research provides valuable information for the development of new pharmaceutical agents to treat convulsive disorders (Bhat et al., 2008).
properties
IUPAC Name |
6-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O3/c18-12-6-7-14-11(8-12)9-13(17(21)22-14)16-19-15(20-23-16)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHYLBKHXVVIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)
![6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2633550.png)

![4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene](/img/structure/B2633555.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2633559.png)
![2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol](/img/structure/B2633561.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633563.png)


